Bienvenue dans la boutique en ligne BenchChem!

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide (CAS 2533-13-3, PubChem CID is a synthetic small-molecule benzothiazole derivative with the molecular formula C₂₁H₁₆N₂O₂S and a molecular weight of 360.4 g/mol. It features a 2-(benzothiazol-2-yl)-4-aminophenol core wherein the exocyclic amine is acylated with a phenylacetyl group, distinguishing it from the more common N-(benzothiazol-2-yl)-2-phenylacetamide chemotype in which the phenylacetamide is appended directly to the benzothiazole nitrogen.

Molecular Formula C21H16N2O2S
Molecular Weight 360.4g/mol
CAS No. 2533-13-3
Cat. No. B364229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide
CAS2533-13-3
Molecular FormulaC21H16N2O2S
Molecular Weight360.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2O2S/c24-18-11-10-15(22-20(25)12-14-6-2-1-3-7-14)13-16(18)21-23-17-8-4-5-9-19(17)26-21/h1-11,13,24H,12H2,(H,22,25)
InChIKeySQJUKJZGIZJWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide (CAS 2533-13-3): Physicochemical Identity and Structural Classification for Procurement Screening


N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide (CAS 2533-13-3, PubChem CID 1363595) is a synthetic small-molecule benzothiazole derivative with the molecular formula C₂₁H₁₆N₂O₂S and a molecular weight of 360.4 g/mol [1]. It features a 2-(benzothiazol-2-yl)-4-aminophenol core wherein the exocyclic amine is acylated with a phenylacetyl group, distinguishing it from the more common N-(benzothiazol-2-yl)-2-phenylacetamide chemotype in which the phenylacetamide is appended directly to the benzothiazole nitrogen [2]. Computed descriptors include XLogP3 of 4.5, topological polar surface area (TPSA) of 90.5 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. Its 2-(benzothiazol-2-yl)-4-hydroxyphenyl architecture is a recognized scaffold for excited-state intramolecular proton transfer (ESIPT) fluorophores, a property structurally validated in its close octanamide analog BHPO2 [3].

Why N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide Cannot Be Simply Interchanged with In-Class Benzothiazole-Phenylacetamide Analogs


Benzothiazole-phenylacetamide derivatives exhibit profound structure-dependent variations in both biological target engagement and photophysical behavior that preclude generic substitution [1]. The specific connectivity of the title compound—the benzothiazole ring attached at the 2-position of a 4-hydroxyphenyl moiety with N-phenylacetylation at the aniline nitrogen—places it in a structurally distinct subclass from the N-(benzothiazol-2-yl)-2-phenylacetamide CK1δ inhibitor series described by Salado et al. [1]. Furthermore, the position of the hydroxyl group relative to the amide substituent on the central phenyl ring is a critical determinant of ESIPT emission wavelength, as demonstrated in the BHPO1/BHPO2 regioisomer pair where the 3-hydroxy (BHPO1) versus 4-hydroxy (BHPO2) configuration switches emission from green to orange [2]. Substituting the phenylacetyl moiety with acetyl (CAS 2842-13-9), benzoyl (Hit2Lead), or octanoyl (BHPO2) alters LogP, molecular volume, and π-stacking capacity, each of which independently modulates both biological target affinity and solid-state fluorescence quantum yield [2]. Consequently, even analogs sharing the identical benzothiazole-hydroxyphenyl core cannot be assumed functionally equivalent for screening, assay development, or materials applications.

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide: Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Differentiation: XLogP3 of 4.5 Versus Benzamide Analog (LogP 4.12) and Octanamide Analog (Estimated LogP ~6.5)

The target compound exhibits a computed XLogP3 of 4.5, placing it in a lipophilicity range considered favorable for blood-brain barrier penetration potential while remaining within typical drug-like space [1]. This contrasts with the structurally closest commercially available analog, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide (MW 346, LogP 4.12 on Hit2Lead), which is approximately 0.4 log units less lipophilic due to the replacement of the benzamide carbonyl with the phenylacetyl methylene spacer . At the upper extreme, the octanamide analog BHPO2 (estimated LogP ~6.5 based on the 8-carbon alkyl chain) would be substantially more lipophilic and may present solubility and non-specific binding liabilities [2]. The intermediate LogP of the target compound reflects a deliberate balance between aromatic π-character from the phenylacetyl group and hydrogen-bonding capacity from the hydroxyl and amide functionalities.

Lipophilicity Drug-likeness Physicochemical profiling

ESIPT-Enabled Solid-State Fluorescence Quantum Yield: Class-Level Inference from BHPO2 (Φ = 0.498 in Aggregate) Versus Non-ESIPT Analog BPO (Φ = 0.124)

The 2-(benzothiazol-2-yl)-4-hydroxyphenyl core shared by the target compound and BHPO2 is a validated ESIPT (excited-state intramolecular proton transfer) scaffold. In the RSC Advances study by Lu et al., the octanamide analog BHPO2 demonstrated a 4.0-fold enhancement in aggregate-state fluorescence quantum yield (Φ = 0.498, τ = 7.0 ns) compared with the non-hydroxylated analog BPO (Φ = 0.124) under identical measurement conditions [1]. The ESIPT process, which requires the ortho-hydroxy–azaarene hydrogen-bonded motif present in the target compound, is responsible for both the large Stokes shift and the aggregation-induced emission enhancement (AIEE) behavior. The target compound's phenylacetyl substituent, with its additional aromatic ring, is expected to modulate the keto-tautomer emission wavelength through extended π-conjugation relative to BHPO2's alkyl chain, though direct measurement data for the target compound are not available in the primary literature. In PMMA film doped at 1% w/w, BHPO2 retained a Φ of 0.22, confirming solid-state utility [1].

ESIPT Aggregation-induced emission enhancement Solid-state fluorophore

Regioisomeric Emission Color Differentiation: 4-Hydroxy (Target) vs. 3-Hydroxy (BHPO1) Configuration Predicts Orange vs. Green Solid-State Emission

The position of the hydroxyl group on the central phenyl ring is the dominant structural determinant of ESIPT keto-tautomer emission wavelength in this compound class. In the BHPO series studied by Lu et al., the 4-hydroxy isomer BHPO2 (structurally analogous to the target compound) produces orange emission in the aggregated state, whereas the 3-hydroxy isomer BHPO1 emits green [1]. When combined with the blue-violet-emitting non-hydroxylated BPO at a mass ratio of 185:2:17:20400 (BPO:BHPO1:BHPO2:PMMA), the three compounds generate saturated white light with CIE chromaticity coordinates of (0.31, 0.32) [1]. The target compound, bearing the identical 4-hydroxy regioisomeric configuration as BHPO2, is predicted to contribute the orange component in such multi-chromophore white-light systems. The phenylacetyl substituent's extended conjugation may further red-shift the emission relative to BHPO2's octanoyl group, though this requires experimental verification.

Emission wavelength tuning Regioisomer differentiation White-light OLED components

Scaffold Topology Differentiation: 2-(Benzothiazol-2-yl)-4-aminophenol Core Versus N-(Benzothiazol-2-yl)-2-phenylacetamide CK1δ Inhibitor Chemotype

The target compound belongs to a structurally distinct topological subclass from the well-characterized N-(benzothiazol-2-yl)-2-phenylacetamide series reported as selective CK1δ inhibitors [1]. In the CK1δ inhibitor series, the phenylacetamide carbonyl is directly attached to the benzothiazole 2-amino nitrogen, yielding a benzothiazole–NH–CO–CH₂–Ph connectivity [1]. In contrast, the target compound employs a benzothiazole–Ph(OH)–NH–CO–CH₂–Ph connectivity wherein the benzothiazole is attached to the central phenol ring at the ortho position relative to the hydroxyl group. This topological difference relocates the hydrogen-bonding pharmacophore by approximately 5–6 Å and alters the vector of the phenylacetyl group relative to the benzothiazole plane. Within the CK1δ series, the most potent compound (MR-3.15) achieved an IC₅₀ of approximately 290 nM for CK1δ with 8.6-fold selectivity over CK1α and 4.5-fold over CK1ε; however, these values cannot be extrapolated to the target compound because the altered connectivity presents an entirely different pharmacophoric arrangement [1]. The target compound's scaffold is more appropriately classified within the 2-arylbenzothiazole family, which has been explored for antitumor [2], antimicrobial, and fluorescent applications.

Scaffold topology Kinase inhibitor chemotype Hit triage

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Solid-State Orange ESIPT Fluorophore for Multi-Chromophore White-Light-Emitting Polymer Films

Based on the demonstrated orange solid-state emission of the structurally analogous 4-hydroxy isomer BHPO2 (Φ_aggregate = 0.498, τ = 7.0 ns) [1], the target compound is the procurement candidate of choice for replacing or optimizing the orange-emitting component in ternary white-light polymer films. The 4-hydroxy configuration is non-negotiable: the 3-hydroxy regioisomer produces green emission, fundamentally altering the achievable white-point CIE coordinates [1]. The target compound's phenylacetyl substituent offers enhanced thermal stability and reduced volatility compared to the octanoyl chain of BHPO2, due to the higher molecular weight and aromatic character of the phenylacetyl group, which is advantageous for doped PMMA film fabrication requiring elevated processing temperatures.

Aggregation-Induced Emission Enhancement (AIEE) Probe Development Requiring Defined Lipophilicity

The target compound occupies a strategic intermediate lipophilicity position (XLogP3 = 4.5) between the more polar benzamide analog (LogP = 4.12) and the highly lipophilic octanamide BHPO2 (estimated LogP ~6.5) [2]. This LogP window balances aqueous dispersibility for nanoparticle formulation with sufficient hydrophobicity to drive aggregation-induced emission enhancement. For AIEE probe development, this LogP value predicts favorable nanoparticle formation behavior upon injection of THF solution into water, analogous to the protocol validated for BHPO2 (10⁻³ mol L⁻¹ THF into ddH₂O, yielding 10⁻⁵ mol L⁻¹ nanoparticle suspensions) . The phenylacetyl group's aromatic surface area additionally provides π-stacking-driven aggregation that may enhance AIEE relative to the purely aliphatic octanoyl chain.

Medicinal Chemistry Hit Expansion Starting from a 2-Arylbenzothiazole Antiproliferative Scaffold

The 2-(benzothiazol-2-yl)-4-hydroxyphenyl scaffold, of which the target compound is an N-phenylacetyl derivative, falls within the broader 2-arylbenzothiazole family that has demonstrated antiproliferative activity at low micromolar concentrations in paraganglioma and pancreatic cancer cell lines [3]. The target compound specifically differentiates itself from the well-known N-(benzothiazol-2-yl)-2-phenylacetamide CK1δ inhibitor series by its topological connectivity, making it appropriate for screening against target classes beyond casein kinase 1 [3][4]. Researchers seeking to explore structure-activity relationships in the 2-arylbenzothiazole antitumor space should procure this compound as a distinct chemotype entry point rather than as a CK1 tool compound.

Physicochemical Reference Standard for Benzothiazole-Phenylacetamide Library Characterization

With well-defined computed descriptors—MW 360.4 g/mol, XLogP3 4.5, TPSA 90.5 Ų, 2 HBD, 4 HBA, 4 rotatable bonds, exact mass 360.09324893 Da [2]—and experimental density (1.4 ± 0.1 g/cm³) and refractive index (1.735) data from chemsrc , this compound serves as a characterized reference point for physicochemical profiling of benzothiazole-phenylacetamide screening libraries. Its molecular weight places it near the mean of lead-like chemical space (MW ≤ 460), and its TPSA of 90.5 Ų is within the range predictive of acceptable oral bioavailability (≤140 Ų), making it a useful calibration compound for chromatographic retention time and LogP measurement across compound libraries.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.